Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate typically involves the reaction of 1-methylpiperidine with methyl 3-oxopropanoate under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 1-methylpiperidine, followed by nucleophilic addition to the methyl 3-oxopropanoate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-methylpiperidin-4-yl)-3-oxobutanoate
- Methyl 3-(1-methylpiperidin-4-yl)-3-oxopentanoate
- Methyl 3-(1-methylpiperidin-4-yl)-3-oxohexanoate
Uniqueness
Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate is unique due to its specific ester and piperidine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H17NO3/c1-11-5-3-8(4-6-11)9(12)7-10(13)14-2/h8H,3-7H2,1-2H3 |
InChI Key |
INJFJZKERXCUMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(=O)CC(=O)OC |
Origin of Product |
United States |
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